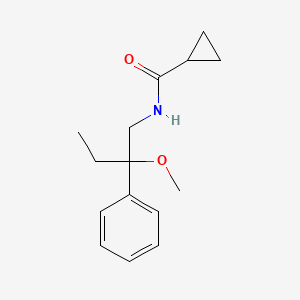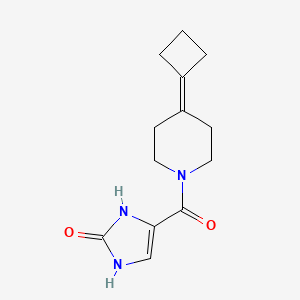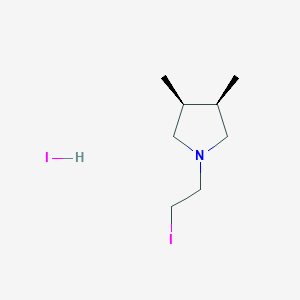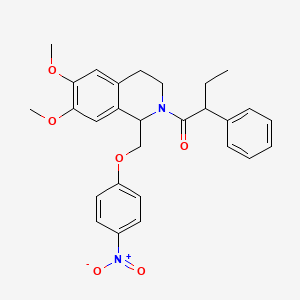
N-(4-chlorophenyl)-N~2~-(2-hydroxyethyl)-alpha-asparagine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-chlorophenyl)-N~2~-(2-hydroxyethyl)-alpha-asparagine” is a complex organic compound. It contains an asparagine amino acid, a 4-chlorophenyl group, and a 2-hydroxyethyl group. The presence of these functional groups suggests that this compound may have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of the asparagine amino acid with the 4-chlorophenyl and 2-hydroxyethyl groups. This could potentially be achieved through methods such as amide bond formation or nucleophilic substitution .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The asparagine amino acid would likely form the core of the molecule, with the 4-chlorophenyl and 2-hydroxyethyl groups attached to the nitrogen atoms .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. The amide group in the asparagine could potentially undergo hydrolysis or condensation reactions. The 4-chlorophenyl group could participate in electrophilic aromatic substitution reactions, and the 2-hydroxyethyl group could undergo reactions typical of alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide and alcohol groups would likely make the compound soluble in polar solvents .Aplicaciones Científicas De Investigación
Asparagine Transamination in Arabidopsis
Asparagine (Asn) plays a crucial role in nitrogen transport and storage in higher plants. The enzyme serine:glyoxylate aminotransferase, acting as an asparagine aminotransferase in Arabidopsis, facilitates the metabolism of Asn through transamination. The product of this transamination, alpha-ketosuccinamate, can be hydrolyzed by omega-amidase into oxaloacetate and ammonia, highlighting a metabolic pathway linked to nitrogen management in plants (Zhang & Marsolais, 2014).
Polypeptide Synthesis Using Activated Urethane Derivatives
A method for synthesizing polypeptides from N-phenoxycarbonyl derivatives of α-amino acids, including asparagine, employs diphenyl carbonate for N-carbamylation. This approach provides an efficient synthetic route to hydrophilic polypeptides, showcasing the versatility of asparagine derivatives in polymer chemistry (Yamada et al., 2014).
Peptide Syntheses with Asparagine Esters
The utilization of asparagine esters in peptide synthesis demonstrates the chemical flexibility and application of asparagine derivatives in creating specific peptide sequences, which are crucial for various biochemical studies and therapeutic applications (Stewart, 1967).
Acrylamide Formation in Food Processing
Research on the chemistry and biochemistry of acrylamide formation, especially from asparagine, highlights its significance in food science. Understanding acrylamide's formation mechanisms during food processing, where asparagine plays a critical role, is essential for developing strategies to reduce acrylamide levels in foods, thus improving food safety (Friedman, 2003).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-chloroanilino)-3-(2-hydroxyethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O4/c13-8-1-3-9(4-2-8)15-12(19)10(7-11(17)18)14-5-6-16/h1-4,10,14,16H,5-7H2,(H,15,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBNMONTWMPKHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(CC(=O)O)NCCO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N~2~-(2-hydroxyethyl)-alpha-asparagine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-chloro-2-(4-ethylphenyl)-N-(2-methoxyethyl)imidazo[2,1-b][1,3]benzothiazol-3-amine](/img/structure/B2718456.png)
![3-(4-(dimethylamino)phenyl)-2-phenyl-5-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2718457.png)





![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2718466.png)



![1-{5-[(4-methoxyanilino)methylene]-4-oxo-2-thioxo-1,3-thiazolan-3-yl}dihydro-1H-pyrrole-2,5-dione](/img/structure/B2718476.png)

![4-Bromo-2-{[(4-methoxyphenyl)amino]methyl}phenol](/img/structure/B2718479.png)